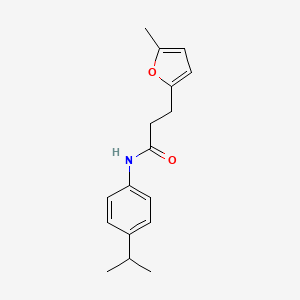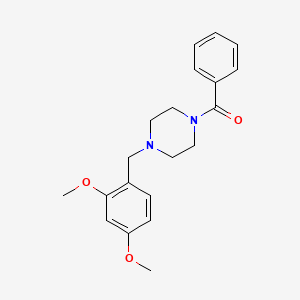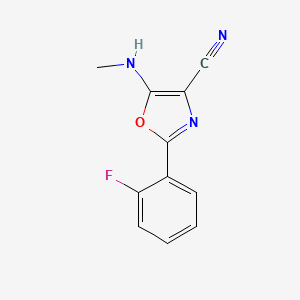
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole, also known as CP-oxadiazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CP-oxadiazole is a heterocyclic compound that has a five-membered ring containing oxygen and nitrogen atoms. It has been found to exhibit a wide range of biological activities, making it a promising candidate for use in drug discovery and development.
作用機序
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exert its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to exhibit antitumor effects, inhibiting the growth and proliferation of cancer cells. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to have neuroprotective effects, protecting neurons from damage and degeneration.
実験室実験の利点と制限
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been extensively studied, and its mechanism of action has been elucidated in various studies. However, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee also has some limitations for use in lab experiments. It has been found to be relatively insoluble in water, which can limit its use in certain applications. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee. One area of research is the development of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of cancer and other diseases is an area of ongoing research. Overall, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee involves the reaction of 4-chlorobenzohydrazide with cyclopentanone in the presence of a catalyst. The resulting product is then treated with a reagent such as acetic anhydride or phosphorus oxychloride to yield the final compound. The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
科学的研究の応用
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated in various studies.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHQNJTAAFPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)



![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)



